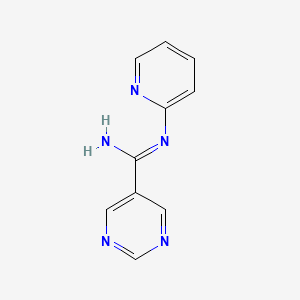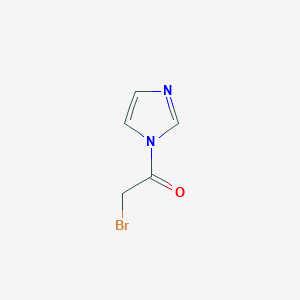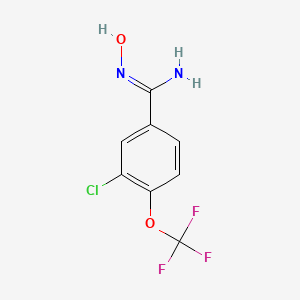
1-(Isoquinolin-5-YL)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isoquinolin-5-YL)piperazin-2-one is a heterocyclic compound that features both an isoquinoline and a piperazinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the isoquinoline ring imparts unique chemical properties, making it a valuable scaffold for drug development.
Méthodes De Préparation
The synthesis of 1-(Isoquinolin-5-YL)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline derivatives with piperazine under specific conditions. For instance, a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization has been developed to synthesize piperazin-2-ones . This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines, and 1,2-ethanol amines, yielding the desired product in good to excellent yields.
Industrial production methods often involve the use of catalysts to enhance reaction efficiency and selectivity. For example, Iridium or Palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones is a versatile strategy to access piperazin-2-ones with high stereoselectivity .
Analyse Des Réactions Chimiques
1-(Isoquinolin-5-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Isoquinolin-5-YL)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 1-(Isoquinolin-5-YL)piperazin-2-one involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Isoquinolin-5-YL)piperazin-2-one can be compared with other similar compounds such as:
Piperazin-2-one: Lacks the isoquinoline ring, making it less versatile in terms of chemical reactivity and biological activity.
Morpholin-2-one: Contains an oxygen atom in place of the nitrogen in the piperazine ring, leading to different chemical properties and applications.
Isoquinoline derivatives: These compounds share the isoquinoline moiety but differ in the attached functional groups, affecting their overall properties and uses.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-isoquinolin-5-ylpiperazin-2-one |
InChI |
InChI=1S/C13H13N3O/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12/h1-5,8,15H,6-7,9H2 |
Clé InChI |
MHQJOHGGOPRLLX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



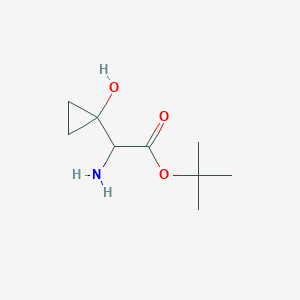




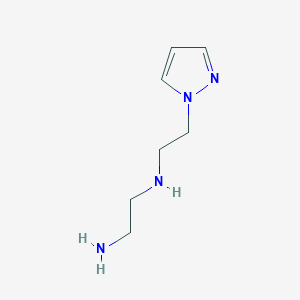

![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
